molecular formula C20H21N5O5 B2665773 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide CAS No. 1351633-28-7

2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide

Cat. No.: B2665773
CAS No.: 1351633-28-7
M. Wt: 411.418
InChI Key: DEMSXHULHOINQH-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic compound featuring a benzodioxole moiety linked to a pyrazolyl-pyridazinone structure via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrazolyl-Pyridazinone Core: This involves the condensation of hydrazine derivatives with diketones, followed by cyclization.

    Linking the Two Moieties: The final step involves coupling the benzodioxole and pyrazolyl-pyridazinone structures via an acetamide linkage, typically using acylation reactions under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The pyrazolyl-pyridazinone core can be reduced to form dihydropyridazinone derivatives.

    Substitution: The acetamide linkage can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide apart is its unique combination of a benzodioxole moiety and a pyrazolyl-pyridazinone core. This structural arrangement provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5/c1-13-9-14(2)25(22-13)18-5-6-20(27)24(23-18)8-7-21-19(26)11-28-15-3-4-16-17(10-15)30-12-29-16/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMSXHULHOINQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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